molecular formula C11H9F3N2O2 B1404625 Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1565827-82-8

Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No. B1404625
M. Wt: 258.2 g/mol
InChI Key: DMLLNFQVSLORRA-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of these groups in the molecule contributes to its unique properties.


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and the conditions of the reaction . For instance, one common reaction involves the exchange of chlorine and fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis Applications

  • Phosphine-Catalyzed Annulation : Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is utilized in phosphine-catalyzed [4 + 2] annulation processes. This method produces highly functionalized tetrahydropyridines, offering significant advancements in organic synthesis techniques (Zhu, Lan, & Kwon, 2003).

Chemical Transformation and Derivative Synthesis

  • Derivative Synthesis : The compound serves as a precursor for various derivative syntheses. For example, it can be transformed into different amino derivatives through condensation with corresponding amines, highlighting its versatility in creating novel compounds with potential applications in pharmaceuticals (Kumar & Mashelker, 2006).

Material Science and Medicinal Chemistry

  • Crystallographic and Quantum-Chemical Study : In material science and medicinal chemistry, the compound's structure and activity relationship have been explored. X-ray structural characterization and quantum chemical analysis are employed to understand its molecular conformation, which is crucial for developing new materials and drugs (Orsini, Benetollo, Bombieri, & Mosti, 1990).

Development of Fluorinated Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : The compound is significant in the synthesis of fluorinated fused heterocyclic compounds, a key area in organic and medicinal chemistry. These compounds are important for developing new drugs and materials with unique properties (Wang et al., 2012).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the research and development of new TFMP derivatives, including Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate.

properties

IUPAC Name

ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-3-18-10(17)9-7(5-15)8(11(12,13)14)4-6(2)16-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLLNFQVSLORRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139263
Record name 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

CAS RN

1565827-82-8
Record name 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565827-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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